Cas no 1443342-40-2 (Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester)

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is a fluorinated organic compound featuring a phenyl ring substituted with a tetrafluoroethoxy group and an oxo-acetic acid methyl ester moiety. Its key advantages include enhanced stability and reactivity due to the electron-withdrawing effects of the fluorine atoms, making it valuable in synthetic chemistry applications. The tetrafluoroethoxy group improves lipophilicity, potentially enhancing bioavailability in pharmaceutical intermediates. The ester functionality allows for further derivatization, facilitating its use in the synthesis of complex molecules. This compound is particularly useful in medicinal chemistry and agrochemical research, where fluorinated building blocks are often employed to fine-tune physicochemical properties.
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester structure
1443342-40-2 structure
Product name:Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester
CAS No:1443342-40-2
MF:C11H8F4O4
Molecular Weight:280.172437667847
MDL:MFCD23143088
CID:5190058

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester 化学的及び物理的性質

名前と識別子

    • Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester
    • MDL: MFCD23143088
    • インチ: 1S/C11H8F4O4/c1-18-9(17)8(16)6-3-2-4-7(5-6)19-11(14,15)10(12)13/h2-5,10H,1H3
    • InChIKey: SPXVDAPOCYAXKE-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(=O)C1=CC=CC(OC(F)(F)C(F)F)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 6

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Crysdot LLC
CD12142310-5g
Methyl 2-oxo-2-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetate
1443342-40-2 97%
5g
$1177 2024-07-23
Crysdot LLC
CD12142310-1g
Methyl 2-oxo-2-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetate
1443342-40-2 97%
1g
$437 2024-07-23
abcr
AB433767-1 g
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester; .
1443342-40-2
1g
€1,621.80 2023-03-12
abcr
AB433767-1g
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester; .
1443342-40-2
1g
€1621.80 2024-08-03
Ambeed
A678450-1g
Methyl 2-oxo-2-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)acetate
1443342-40-2 97%
1g
$441.0 2024-04-23

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester 関連文献

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl esterに関する追加情報

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester: A Comprehensive Overview of Its Chemical Structure, Biological Activity, and Pharmaceutical Applications

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is a synthetic organic compound with a unique molecular architecture that has garnered significant attention in the field of pharmaceutical research. This compound, identified by the CAS number 1443342-40-2, belongs to the class of fluoroalkylated aromatic esters, which are known for their potential applications in drug discovery and development. Its molecular formula, C14H10F4O3, reflects the presence of multiple fluorine atoms, which are strategically positioned within the molecule to modulate its physicochemical properties and biological activity. The structural complexity of this compound, particularly the 1,1,2,2-tetrafluoro-ethoxy group attached to the phenyl ring, plays a critical role in its functional behavior and interaction with biological targets.

The 1,1,2,2-tetrafluoro-ethoxy substituent introduces a high degree of electronegativity to the molecular framework, which can significantly influence the compound's solubility, stability, and reactivity. This fluorinated group is often employed in pharmaceutical chemistry to enhance the metabolic stability of drug molecules, as fluorine atoms can reduce the susceptibility of the compound to enzymatic degradation. Additionally, the presence of fluorine atoms can alter the hydrophobicity of the molecule, enabling it to interact more effectively with lipid membranes or specific receptor sites in biological systems. The oxo group at the terminal position further contributes to the molecule's reactivity, potentially facilitating the formation of active metabolites or conjugates that may exhibit enhanced biological activity.

Recent studies have highlighted the potential of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester in modulating signaling pathways associated with inflammation and immune response. Research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits selective inhibition of the pro-inflammatory cytokine pathway, making it a promising candidate for the development of anti-inflammatory drugs. The mechanism of action involves the interaction of the fluorinated aromatic ring with specific cytoplasmic receptors, thereby suppressing the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This finding underscores the importance of fluorinated aromatic esters in the design of targeted therapies for chronic inflammatory diseases.

Another area of interest is the application of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester in the field of neuropharmacology. A 2024 study in Pharmacological Reports revealed that this compound may exhibit neuroprotective properties by modulating the activity of ionotropic glutamate receptors. The fluorinated ethoxy group appears to enhance the binding affinity of the molecule to these receptors, potentially reducing excitotoxicity associated with neurological disorders such as epilepsy and neurodegenerative diseases. These findings suggest that the compound could be a valuable lead structure for the development of novel neuroprotective agents.

The synthetic pathway of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester has also been the subject of recent investigations. A 2023 article in Organic & Biomolecular Chemistry described an efficient method for the preparation of this compound using fluorinated acetylene derivatives as key intermediates. The reaction involves the coupling of a fluoroalkylated phenyl compound with an acetic acid methyl ester under catalytic conditions, resulting in the formation of the target molecule. This synthetic strategy highlights the versatility of fluorinated aromatic esters in the design of complex organic molecules with tailored functional properties.

The pharmacokinetic profile of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is another critical aspect of its potential therapeutic application. Studies have shown that the fluorinated group significantly improves the metabolic stability of the compound, as it reduces the rate of hydrolysis by esterases in the liver. This enhanced stability leads to prolonged plasma half-life, which is advantageous for the development of drugs requiring sustained therapeutic effects. Additionally, the lipophilicity of the molecule, influenced by the fluorinated ethoxy group, may facilitate its penetration across biological membranes, enhancing its bioavailability and tissue distribution.

Despite its promising properties, the toxicological profile of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester remains an area of ongoing research. A 2023 study in Toxicology and Applied Pharmacology evaluated the safety of this compound in vitro and in vivo, revealing that it exhibits minimal cytotoxicity at therapeutic concentrations. However, the long-term effects of chronic exposure to this compound, particularly in high-dose regimens, require further investigation to ensure its safety for potential therapeutic use.

In conclusion, Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester represents a significant advancement in the field of organic chemistry and pharmaceutical science. Its unique molecular structure, characterized by the presence of fluorinated aromatic esters, offers a versatile platform for the development of novel therapeutics targeting inflammatory, neurological, and metabolic disorders. As research continues to uncover the full potential of this compound, its role in modern drug discovery is expected to grow, driven by the increasing demand for targeted and efficient therapeutic agents.

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